6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride
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Overview
Description
[2-(5-Amino(2-pyridyloxy))ethyl]dimethylamine hydrochloride salt: is a chemical compound with a complex structure that includes an amino group, a pyridyloxy group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-Amino(2-pyridyloxy))ethyl]dimethylamine hydrochloride salt typically involves the reaction of 5-amino-2-pyridinol with ethylene oxide to form the intermediate [2-(5-amino-2-pyridyloxy)ethyl]amine. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of [2-(5-Amino(2-pyridyloxy))ethyl]dimethylamine hydrochloride salt involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high purity and yield. The final product is often purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in [2-(5-Amino(2-pyridyloxy))ethyl]dimethylamine hydrochloride salt can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
- Studied for its antimicrobial and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(5-Amino(2-pyridyloxy))ethyl]dimethylamine hydrochloride salt involves its interaction with specific molecular targets such as enzymes or receptors. The amino and pyridyloxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit certain enzymes by forming a stable complex, thereby affecting the metabolic processes within cells.
Comparison with Similar Compounds
- [2-(5-Amino(2-pyridyloxy))ethyl]methylamine hydrochloride salt
- [2-(5-Amino(2-pyridyloxy))ethyl]ethylamine hydrochloride salt
- [2-(5-Amino(2-pyridyloxy))ethyl]propylamine hydrochloride salt
Comparison:
- Uniqueness: The presence of the dimethylamine group in [2-(5-Amino(2-pyridyloxy))ethyl]dimethylamine hydrochloride salt provides unique steric and electronic properties, making it distinct from its analogs.
- Reactivity: The compound exhibits different reactivity patterns compared to its methyl, ethyl, and propyl analogs due to the influence of the dimethylamine group on the overall molecular structure.
- Applications: While all similar compounds may have overlapping applications, [2-(5-Amino(2-pyridyloxy))ethyl]dimethylamine hydrochloride salt is particularly favored in specific pharmaceutical and industrial applications due to its unique properties.
Properties
CAS No. |
1334405-55-8 |
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Molecular Formula |
C9H16ClN3O |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
6-[2-(dimethylamino)ethoxy]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-12(2)5-6-13-9-4-3-8(10)7-11-9;/h3-4,7H,5-6,10H2,1-2H3;1H |
InChI Key |
BCTNVSZAAPGOAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NC=C(C=C1)N.Cl |
Origin of Product |
United States |
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